Home > Products > Screening Compounds P47404 > Thrombin Receptor Agonist
Thrombin Receptor Agonist -

Thrombin Receptor Agonist

Catalog Number: EVT-15223792
CAS Number:
Molecular Formula: C81H118N20O23
Molecular Weight: 1739.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thrombin receptor agonists are a class of compounds that activate the thrombin receptor, a key player in the regulation of hemostasis and thrombosis. The thrombin receptor, also known as Protease-Activated Receptor 1, is a G-protein coupled receptor that is activated by the serine protease thrombin. Thrombin receptor agonists can mimic the action of thrombin and are crucial in studying platelet activation and aggregation processes.

Source

Thrombin receptor agonists are derived from the N-terminal region of the thrombin receptor itself. Synthetic peptides, such as Thrombin Receptor Activating Peptide-6, have been developed to study the receptor's function and to understand the mechanisms underlying platelet activation. These peptides are designed to bind to the thrombin receptor and induce similar biological responses as thrombin.

Classification

Thrombin receptor agonists can be classified into two main categories:

  • Full Agonists: These include synthetic peptides that fully activate the thrombin receptor, leading to maximal platelet aggregation.
  • Partial Agonists: These are compounds that activate the receptor but do not elicit a full biological response, often resulting in incomplete desensitization of the receptor.
Synthesis Analysis

Methods

The synthesis of thrombin receptor agonists typically involves solid-phase peptide synthesis techniques. This method allows for precise control over peptide sequences and modifications. For example, Thrombin Receptor Activating Peptide-6 is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which facilitates the sequential addition of amino acids to form the desired peptide.

Technical Details

  1. Solid-Phase Synthesis: Amino acids are sequentially added to a resin-bound growing peptide chain.
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.
  3. Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
Molecular Structure Analysis

Structure

The molecular structure of thrombin receptor agonists typically includes a sequence of amino acids that corresponds to the active site of thrombin or its tethered ligand. For instance, Thrombin Receptor Activating Peptide-6 has a sequence that includes key residues essential for binding to the thrombin receptor.

Data

  • Molecular Weight: Varies depending on the specific peptide sequence.
  • 3D Structure: The conformation can be studied using techniques such as circular dichroism and nuclear magnetic resonance spectroscopy, revealing how these peptides interact with their target receptors.
Chemical Reactions Analysis

Reactions

Thrombin receptor agonists participate in several biochemical reactions upon binding to their target receptors:

  • Platelet Activation: These agonists trigger intracellular signaling cascades leading to platelet shape change, granule secretion, and aggregation.
  • Signal Transduction: Activation of G-proteins leads to downstream effects such as phospholipase C activation and calcium mobilization.

Technical Details

  1. Binding Affinity Studies: These are conducted using radiolabeled ligands or fluorescently tagged peptides to measure how well agonists bind to the thrombin receptor.
  2. Functional Assays: Platelet aggregation assays are performed in vitro to assess the biological activity of synthesized peptides.
Mechanism of Action

Process

The mechanism by which thrombin receptor agonists activate platelets involves several steps:

  1. Receptor Binding: The agonist binds to the extracellular domain of the thrombin receptor.
  2. Conformational Change: This binding induces a conformational change in the receptor, activating associated G-proteins.
  3. Signal Cascade Activation: The activated G-proteins stimulate pathways that increase intracellular calcium levels and activate various kinases, leading to platelet activation and aggregation.

Data

Experimental studies have shown that different thrombin receptor agonists can induce varying degrees of platelet activation based on their structural characteristics.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Thrombin receptor agonists are generally soluble in aqueous solutions at physiological pH.
  • Stability: The stability can vary based on modifications; some may be prone to degradation by proteolytic enzymes.

Chemical Properties

  • pKa Values: These values can influence solubility and interaction with receptors.
  • Reactivity: The presence of specific functional groups can affect how these compounds interact with biological systems.
Applications

Scientific Uses

Thrombin receptor agonists have several important applications in scientific research:

  • Platelet Function Studies: They are used extensively in research to understand platelet activation mechanisms.
  • Drug Development: Insights gained from studying these compounds can lead to new antithrombotic therapies aimed at preventing excessive clot formation.
  • Clinical Diagnostics: Their role in platelet aggregation makes them potential candidates for developing diagnostic tools for cardiovascular diseases.
Molecular Mechanisms of Thrombin Receptor Activation

Proteolytic Cleavage and Tethered Ligand Exposure in PAR Family Receptors

Protease-activated receptors (PARs) are a unique subclass of G-protein-coupled receptors (GPCRs) activated through irreversible proteolytic cleavage. Thrombin receptors (PAR1, PAR3, and PAR4) are selectively activated by thrombin, which cleaves their N-terminal exodomain at specific sites. This cleavage exposes a previously sequestered tethered ligand sequence that binds intramolecularly to the receptor's extracellular loop 2 (ECL2), inducing transmembrane signaling [6] [9]. The human PAR1 tethered ligand sequence SFLLRN is unmasked after thrombin cleavage between Arg41 and Ser42. Similarly, PAR4 exposure of GYPGQV initiates signaling cascades involving Gαq and Gα12/13 proteins, leading to platelet activation, calcium mobilization, and thromboxane A2 generation [2] [5] [9].

Species-specific differences exist: Human platelets rely on PAR1 and PAR4, whereas murine platelets utilize PAR3 and PAR4. PAR3 functions primarily as a thrombin-binding cofactor in mice, enhancing PAR4 cleavage efficiency rather than directly signaling [6] [9]. The irreversibility of PAR activation necessitates tight regulation through receptor internalization (via clathrin-mediated endocytosis) and lysosomal degradation [6] [9].

Table 1: Tethered Ligand Sequences and Activating Proteases of PAR Subtypes

ReceptorTethered Ligand SequenceActivating ProteaseKey Cellular Responses
PAR1SFLLRNThrombinPlatelet aggregation, Ca2+ mobilization, TXA2 generation
PAR3TFRGAPThrombinThrombin recruitment (cofactor for PAR4 activation)
PAR4GYPGQVThrombin (high conc.)Sustained platelet activation, granule secretion
PAR2SLIGKVTrypsin, TryptaseInflammatory signaling, cytokine release

Structural Determinants of Agonist Specificity in Thrombin Receptor-Ligand Interactions

The specificity of thrombin receptor activation is governed by precise molecular interactions between tethered ligands and receptor domains. Key residues within the tethered ligand and ECL2 determine agonist efficacy:

  • Core peptide sequence: For PAR1, the minimal activating sequence is SFLLRN (EC50 = 1.3 µM). Truncation to SFLL reduces potency 230-fold (EC50 = 300 µM), while substitutions at Phe2 or Arg5 abolish activity [4] [8].
  • Receptor extracellular loops: Chimeric receptor studies reveal that Phe87 in the N-terminal exodomain and Glu260 in ECL2 confer human-like specificity to Xenopus thrombin receptors. Mutation of Glu260 to Arg enables activation by the mutant peptide SFLLEN, demonstrating complementary electrostatic interactions [1].
  • Species-specific divergence: Human PAR1 responds to SFLLRN but not Xenopus TFRIFD, whereas Xenopus receptors require TFRIFD for activation. Swapping ECL2 residues transfers agonist specificity, confirming ECL2 as a ligand docking site [1] [10].

Table 2: Impact of Key Residue Mutations on Thrombin Receptor Activation

ReceptorMutationAgonist PeptideFunctional EffectMechanistic Insight
PAR1Glu260 → ArgSFLLEN5-fold ↑ potencyCharge complementarity between ECL2 and P5 residue
PAR1Phe87 → AsnSFLLRNImpaired activationDisrupted hydrophobic docking
Xenopus PARAsn87 → Phe + Leu260 → GluTFRIFDHuman-like specificityGain-of-function in human residues

Role of Exodomain Residues in Allosteric Modulation of Receptor Activation

Thrombin’s anion-binding exosite I (ABE-I) and exosite II (ABE-II) allosterically regulate receptor cleavage efficiency:

  • ABE-I-hirudin interaction: The PAR1 hirudin-like domain (Kd ~10 nM) docks into thrombin’s ABE-I, orienting the catalytic site for precise cleavage at Arg41↓Ser42. This enhances catalytic efficiency 100-fold compared to PAR4, which lacks this domain [3] [7] [9].
  • ABE-II modulators: Glycosaminoglycans (e.g., heparin) bind ABE-II, inducing conformational changes that alter substrate specificity. Heparin enhances protein C activation but inhibits PAR1 cleavage by reconfiguring the active site [7].
  • Glu192 residue: Thrombin’s Glu192 repels acidic P3 residues (e.g., Asp in the thrombin receptor sequence LDPR↓SFLLRN). Mutation to Gln increases catalytic efficiency (kcat/Km) 2-fold by eliminating electrostatic repulsion. Exosite binders (e.g., hirudin52-65) partially overcome this repulsion via allosteric effects on the S1-S2 pockets [3] [7].

The allosteric network connecting exosites and the catalytic site enables context-dependent signaling: Thrombomodulin binding to ABE-I redirects thrombin specificity toward protein C activation while suppressing PAR1 cleavage [7] [9]. Similarly, platelet glycoprotein Ibα binding to ABE-II enhances thrombin’s activity toward fibrinogen [7].

Key Thrombin Receptor Agonist Compounds

Properties

Product Name

Thrombin Receptor Agonist

IUPAC Name

4-[[2-[[6-amino-2-[[2-[[4-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

Molecular Formula

C81H118N20O23

Molecular Weight

1739.9 g/mol

InChI

InChI=1S/C81H118N20O23/c1-43(2)34-53(93-71(114)54(35-44(3)4)94-73(116)55(92-67(110)49(83)42-102)36-45-16-7-5-8-17-45)70(113)90-51(21-13-31-88-81(86)87)69(112)98-59(40-64(85)105)79(122)101-33-15-22-61(101)76(119)97-57(39-63(84)104)74(117)96-58(41-66(108)109)75(118)89-50(20-11-12-30-82)68(111)95-56(37-47-24-26-48(103)27-25-47)72(115)91-52(28-29-65(106)107)78(121)100-32-14-23-62(100)77(120)99-60(80(123)124)38-46-18-9-6-10-19-46/h5-10,16-19,24-27,43-44,49-62,102-103H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,104)(H2,85,105)(H,89,118)(H,90,113)(H,91,115)(H,92,110)(H,93,114)(H,94,116)(H,95,111)(H,96,117)(H,97,119)(H,98,112)(H,99,120)(H,106,107)(H,108,109)(H,123,124)(H4,86,87,88)

InChI Key

OXHYRVSBKWIFES-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.